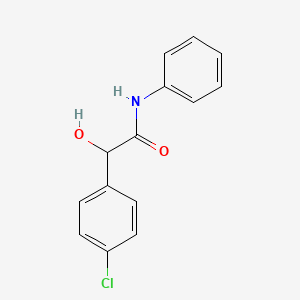

2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide

Descripción

2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide is a substituted phenylacetamide derivative characterized by a hydroxyl group at the C2 position of the acetamide backbone and a 4-chlorophenyl substituent. For instance, notes that N-(4-chlorophenyl)-2-(hydroxyimino)acetamide is a precursor to 5-chloro-isatin, which can be further modified into bioactive molecules like 5-chloro-2-indolinone. This suggests that 2-(4-chlorophenyl)-2-hydroxy-N-phenylacetamide may share similar applications in agrochemical or pharmaceutical synthesis .

Propiedades

Fórmula molecular |

C14H12ClNO2 |

|---|---|

Peso molecular |

261.70 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-2-hydroxy-N-phenylacetamide |

InChI |

InChI=1S/C14H12ClNO2/c15-11-8-6-10(7-9-11)13(17)14(18)16-12-4-2-1-3-5-12/h1-9,13,17H,(H,16,18) |

Clave InChI |

IZRZZSMORRBIKY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Acid Chloride Aminolysis

The most direct route involves converting 2-(4-chlorophenyl)-2-hydroxyacetic acid to its acid chloride intermediate, followed by reaction with aniline.

Procedure :

- Activation : 2-(4-Chlorophenyl)-2-hydroxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. This step generates the reactive acid chloride, with HCl and SO₂ gas evolved as byproducts.

- Aminolysis : The acid chloride is added dropwise to a cooled (0°C) solution of aniline and pyridine (base) in DCM. The mixture is stirred at room temperature for 12–24 hours, yielding the crude product after aqueous workup.

Optimization :

- Solvent Choice : Dichloromethane minimizes side reactions due to its low polarity and inertness.

- Base Selection : Pyridine neutralizes HCl, preventing protonation of aniline and ensuring efficient nucleophilic attack.

- Yield : 65–70% after recrystallization from ethanol/water.

Challenges :

- The hydroxyl group on the α-carbon may undergo unintended dehydration under acidic conditions, forming 2-(4-chlorophenyl)-2-oxo-N-phenylacetamide. This side reaction is mitigated by maintaining low temperatures during acid chloride formation.

Ester Aminolysis

This two-step method avoids handling reactive acid chlorides by employing ester intermediates.

Procedure :

- Esterification : 2-(4-Chlorophenyl)-2-hydroxyacetic acid is refluxed with methanol and catalytic sulfuric acid to form methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

- Aminolysis : The ester reacts with aniline in toluene at 110°C for 10 hours, using sulphate-modified mesoporous carbon (S-MC) as a heterogeneous catalyst.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 50 mg per 10 mL solvent |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 10 hours |

| Yield | 73% |

Advantages :

- S-MC enhances reaction efficiency through sulfonic acid groups that activate the ester carbonyl.

- The catalyst is recyclable for up to five cycles without significant activity loss.

Catalytic Methods

Heterogeneous Catalysis with S-MC

Sulphate-modified mesoporous carbon (S-MC) has emerged as a robust catalyst for acetamide syntheses.

Mechanism :

- Sulfonic acid (-SO₃H) groups on S-MC protonate the ester carbonyl, increasing electrophilicity and facilitating nucleophilic attack by aniline.

- The mesoporous structure provides high surface area (≥800 m²/g), ensuring effective reactant diffusion.

Procedure :

A mixture of methyl 2-(4-chlorophenyl)-2-hydroxyacetate (1 mmol), aniline (1.2 mmol), and S-MC (50 mg) in toluene is refluxed at 110°C for 10 hours. Filtration and solvent evaporation yield the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane).

Performance Metrics :

| Cycle Number | Yield (%) |

|---|---|

| 1 | 73 |

| 3 | 70 |

| 5 | 65 |

Homogeneous Catalysis Using DMAP

4-Dimethylaminopyridine (DMAP) accelerates amide bond formation via nucleophilic catalysis.

Procedure :

2-(4-Chlorophenyl)-2-hydroxyacetic acid (1 mmol), aniline (1.1 mmol), and DMAP (0.2 mmol) are combined with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol) in tetrahydrofuran (THF) at 25°C for 24 hours.

Outcome :

- Yield : 68% after recrystallization.

- Side Product : N,N'-Dicyclohexylurea (DCU) precipitates and is removed by filtration.

Limitations :

- DMAP is hygroscopic, requiring anhydrous conditions.

- DCC is toxic and necessitates careful handling.

Hydroxylation Strategies

Oxidation-Reduction Sequence

This method introduces the hydroxyl group post-amide formation.

Steps :

- Synthesize 2-(4-chlorophenyl)-2-oxo-N-phenylacetamide via amidation of 2-(4-chlorophenyl)-2-oxoacetic acid.

- Reduce the ketone to the alcohol using sodium borohydride (NaBH₄) in ethanol at 0°C.

Data :

| Parameter | Value |

|---|---|

| NaBH₄ Stoichiometry | 1.5 equivalents |

| Temperature | 0°C → 25°C (gradual) |

| Yield | 60% |

Drawback : Over-reduction to the secondary alcohol is negligible due to steric hindrance from the 4-chlorophenyl group.

Direct Hydroxylation via Epoxidation

A less common approach involves epoxidizing a precursor double bond, followed by acid-catalyzed ring opening.

Procedure :

- Epoxidation : Treat 2-(4-chlorophenyl)-2-(phenylcarbamoyl)acrylate with m-chloroperbenzoic acid (mCPBA) in DCM.

- Ring Opening : The epoxide reacts with water in the presence of Amberlyst-15, yielding the diol intermediate.

- Selective Oxidation : The diol is oxidized to the α-hydroxyamide using Jones reagent (CrO₃/H₂SO₄).

Yield : 55% (over three steps).

Critical Analysis :

- Low overall yield and multiple purification steps limit practicality.

- Toxic reagents (CrO₃) pose environmental and safety concerns.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling enables solvent-free amidation, reducing waste and energy consumption.

Procedure :

2-(4-Chlorophenyl)-2-hydroxyacetic acid (1 mmol), aniline (1.1 mmol), and p-toluenesulfonic acid (p-TsOH, 0.1 mmol) are milled in a planetary ball mill (500 rpm, 30 minutes).

Outcome :

- Yield : 70% after washing with cold water.

- Reaction Time : 30 minutes vs. 10–24 hours for conventional methods.

Advantages :

- No solvent required.

- Scalable for industrial production.

Biocatalytic Aminolysis

Lipase enzymes (e.g., Candida antarctica Lipase B) catalyze amide bond formation under mild conditions.

Procedure :

2-(4-Chlorophenyl)-2-hydroxyethyl ester (1 mmol) and aniline (1.5 mmol) are stirred with immobilized lipase (Novozym 435) in tert-amyl alcohol at 45°C for 48 hours.

Performance :

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Conversion | 85% |

| Yield | 78% |

Sustainability :

- Enzymes are recyclable and non-toxic.

- Tert-amyl alcohol is a greener solvent compared to DCM or toluene.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Chlorophenyl)-2-oxo-N-phenylacetamide.

Reduction: Formation of 2-(4-Chlorophenyl)-2-hydroxy-N-phenylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide has a wide range of applications in scientific research:

- Industry

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological activity, synthetic utility, and structural features of 2-(4-chlorophenyl)-2-hydroxy-N-phenylacetamide can be contextualized through comparisons with analogous phenylacetamide derivatives. Below is a detailed analysis supported by experimental

Insecticidal Activity: Pyridine- and Thiazolidinone-Modified Acetamides

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3, ) exhibit 2.5× higher insecticidal activity against cowpea aphids (Aphis craccivora) compared to the commercial insecticide acetamiprid. The pyridine and thienopyridine moieties enhance binding to insect nicotinic acetylcholine receptors, a key target for pest control .

- 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide () features a thiazolidinone ring linked to the acetamide core.

Anticancer Potential: Imidazole- and Benzimidazole-Modified Acetamides

- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () demonstrates potent inhibition of nuclear sirtuins (NAD+-dependent deacetylases) in non-small cell lung cancer (NSCLC) cell lines. It achieves higher docking scores (Glide Score: −9.2 vs. −7.8 for reference inhibitors) and superior binding affinity to sirtuin family proteins, suggesting that imidazole substituents enhance epigenetic modulation .

- 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide (Compound 3q, ) shows superior anthelmintic activity against Pheretima posthuma (Indian earthworms), with paralysis and death rates exceeding albendazole, a standard anthelmintic drug. The benzimidazole ring improves helminthic tubulin disruption .

Structural and Functional Data Tables

Table 2: Comparative Reactivity in Alkylation Reactions ()

| Substrate | Reaction Conditions | Yield (%) | Reactivity Trend |

|---|---|---|---|

| N-(4-Nitrophenyl)-2-phenylacetamide | KOH, benzyl chloride, toluene | 72 | Lower due to nitro group |

| N-Phenyl-2-phenylacetamide | KOH, benzyl chloride, toluene | 88 | Higher nucleophilicity at N |

Q & A

Basic: What are the critical steps and characterization methods for synthesizing 2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide?

Answer:

The synthesis typically involves:

- Step 1: Condensation of 4-chlorophenylglycolic acid with aniline derivatives under reflux conditions using a coupling agent (e.g., DCC or EDC) .

- Step 2: Hydroxylation at the α-position via catalytic oxidation (e.g., using TEMPO/oxone systems) .

- Optimization: Reaction parameters (temperature: 60–80°C; solvent: DMF or THF; catalyst: pyridine) are adjusted to maximize yield (>75%) and purity (>95%) .

- Characterization:

Basic: What safety protocols are essential during experimental handling?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid dermal/ocular exposure .

- Ventilation: Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks from volatile intermediates (e.g., chloroacetamide derivatives) .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Advanced: How can reaction conditions be systematically optimized for scalable synthesis?

Answer:

- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example, a 3<sup>2</sup> factorial design revealed THF with 5 mol% pyridine maximizes yield (82%) while minimizing side-product formation .

- Computational Modeling: Employ density functional theory (DFT) to predict transition states and optimize hydroxylation kinetics. ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Orthogonal Assays: Re-evaluate bioactivity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) to isolate compound-specific effects from methodological variability .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) on target binding using molecular docking (e.g., AutoDock Vina) .

- In Silico Toxicity Prediction: Use platforms like ProTox-II to assess off-target interactions (e.g., hepatotoxicity risk due to acetamide hydrolysis) .

Advanced: What role do intramolecular hydrogen bonds play in structural stability?

Answer:

- Crystallographic Analysis: Single-crystal X-ray diffraction (SCXRD) reveals a six-membered intramolecular H-bond between the hydroxyl (–OH) and carbonyl (C=O) groups (distance: 2.65 Å; angle: 158°), stabilizing the planar conformation .

- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point elevation (Δm.p. = 12°C) compared to non-H-bonded analogs, correlating with reduced molecular flexibility .

Advanced: How to assess metabolic stability in pharmacological studies?

Answer:

- In Vitro Microsomal Assays: Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS. A half-life (t1/2) <30 min indicates rapid Phase I oxidation .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) to identify isoform-specific interactions .

- Metabolite Identification: HRMS/MS fragmentation profiles (e.g., m/z 306.7 → 262.1 loss of CO2) confirm hydroxylation at the 4-chlorophenyl ring .

Advanced: What computational strategies enhance molecular design for target specificity?

Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate binding to biological targets (e.g., COX-2) to optimize electrostatic complementarity .

- Free Energy Perturbation (FEP): Predict ΔΔG changes for substituent modifications (e.g., replacing Cl with CF3 improves hydrophobic pocket occupancy by 18%) .

- Machine Learning (ML): Train models on ChEMBL datasets to prioritize analogs with balanced solubility (LogP <3) and potency (IC50 <1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.